molecular formula C70H133N35O16 B10855787 Hiv-1 tat (48-60)

Hiv-1 tat (48-60)

Cat. No.: B10855787
M. Wt: 1721.0 g/mol
InChI Key: LEFRJAYXELYKGH-QDJQGUNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 TAT (48-60) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of HIV-1 TAT (48-60) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

HIV-1 TAT (48-60) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .

Scientific Research Applications

HIV-1 TAT (48-60) has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular uptake and translocation across cell membranes. It is also used to study protein-protein interactions and intracellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for delivering drugs and other bioactive molecules into cells. It is also studied for its role in HIV-1 pathogenesis and as a target for antiviral therapies.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

HIV-1 TAT (48-60) exerts its effects by binding to the transactivation response (TAR) RNA element at the 5’ end of viral transcripts. This binding recruits the positive transcription elongation factor b (P-TEFb), which consists of cyclin-dependent kinase 9 (CDK9) and cyclin T1. The recruitment of P-TEFb leads to the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, thereby activating transcription elongation . Additionally, the peptide can translocate across cell membranes, facilitating the delivery of extracellular substances into cells .

Comparison with Similar Compounds

HIV-1 TAT (48-60) can be compared with other similar peptides and proteins, such as:

HIV-1 TAT (48-60) is unique in its ability to enhance transcription elongation and facilitate cellular uptake, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C70H133N35O16

Molecular Weight

1721.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C70H133N35O16/c71-27-3-1-13-39(95-53(109)38(94-52(108)37-73)15-5-29-88-65(76)77)54(110)96-40(14-2-4-28-72)55(111)97-41(16-6-30-89-66(78)79)56(112)98-43(18-8-32-91-68(82)83)58(114)101-45(23-25-50(74)106)60(116)100-42(17-7-31-90-67(80)81)57(113)99-44(19-9-33-92-69(84)85)59(115)102-46(20-10-34-93-70(86)87)62(118)105-36-12-22-49(105)63(119)104-35-11-21-48(104)61(117)103-47(64(120)121)24-26-51(75)107/h38-49,51,107H,1-37,71-73,75H2,(H2,74,106)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,100,116)(H,101,114)(H,102,115)(H,103,117)(H,120,121)(H4,76,77,88)(H4,78,79,89)(H4,80,81,90)(H4,82,83,91)(H4,84,85,92)(H4,86,87,93)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51?/m0/s1

InChI Key

LEFRJAYXELYKGH-QDJQGUNISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCC(N)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCC(N)O)C(=O)O

Origin of Product

United States

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